3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
“N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a complex organic compound. It contains a trifluoromethyl group, which is often found in pharmaceuticals, agrochemicals, and materials due to its ability to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the coupling of the benzyl and benzamide fragments. Trifluoromethyl-containing compounds can be synthesized from various starting materials through selective C–F bond activation .Chemical Reactions Analysis
The trifluoromethyl group in the compound could undergo various reactions. For instance, it could participate in radical trifluoromethylation, a process that has seen recent advances .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s stability and lipophilicity .Scientific Research Applications
Electrochemical Analysis
Research has shown the potential of similar compounds in electrochemical analysis. For example, the electrochemical behaviors of N-(2-benzylbenzoxazol-5-yl)benzamide and related compounds were investigated using various techniques, revealing that these compounds can be quantitatively determined rapidly and sensitively (Zeybek et al., 2009).
Synthetic Approaches
A study on the synthesis of 3-aryl-1,2,4-triazoles developed methods involving chloralamides, indicating the utility of similar benzamide structures in synthetic chemistry (Guirado et al., 2016).
Condensing Agents
Benzamide derivatives have been used as condensing agents in chemical synthesis. N,N′-carbonyldi[2(3H)-benzoxazolethione], a related compound, has shown effectiveness in preparing amides, esters, and dipeptides under mild conditions (Ueda et al., 1984).
Novel Synthesis Methods
Innovative synthesis methods for benzamide derivatives have been developed. For example, a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was reported, showing the versatility of such compounds in creating biologically active molecules (Shaabani et al., 2009).
Antiplasmodial Activities
Benzamide derivatives have shown potential in treating malaria. N-acylated furazan-3-amines, a similar class of compounds, demonstrated significant activity against different strains of Plasmodium falciparum (Hermann et al., 2021).
Antibacterial Studies
Studies have explored the antibacterial properties of benzamide derivatives. N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes showed significant activity against various bacterial strains (Obasi et al., 2017).
Future Directions
The study and application of trifluoromethyl-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This compound, with its combination of an indazole ring and a trifluoromethyl group, could be of interest in these areas.
Properties
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-12-8-9-14(10-13(12)2)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPQPDYXKCMJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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